An In-depth Technical Guide to Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide: A Keystone Reagent in Modern Drug Discovery
An In-depth Technical Guide to Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide: A Keystone Reagent in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS 17115-47-8), a pivotal reagent in the synthesis of complex sulfonamides for pharmaceutical applications. Moving beyond a simple datasheet, this document elucidates the synthesis, reactivity, and practical application of this compound, grounded in established chemical principles and supported by detailed experimental insights.
Compound Profile and Physicochemical Properties
Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, also known as 1,1-dioxothiolane-3-sulfonyl chloride, is a bifunctional molecule featuring a stable sulfone group within a five-membered aliphatic ring and a reactive sulfonyl chloride moiety.[1][2] This unique structural arrangement offers a valuable building block for medicinal chemists.
| Property | Value | Source |
| CAS Number | 17115-47-8 | [1] |
| Molecular Formula | C₄H₇ClO₄S₂ | [1] |
| Molecular Weight | 218.68 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 112-113 °C | [3] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C, under inert atmosphere | [3] |
The sulfone group imparts polarity and rigidity to the core structure, while the sulfonyl chloride serves as a highly electrophilic handle for the construction of sulfonamide linkages, a prevalent motif in a wide array of therapeutic agents.[4]
Synthesis and Mechanism
The principal synthetic route to Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide is the electrophilic chlorosulfonation of sulfolane (tetrahydrothiophene 1,1-dioxide).[5][6] This reaction leverages the stability of the sulfolane ring and the potent reactivity of chlorosulfonic acid.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution-type mechanism on the activated C-H bonds of the sulfolane ring. Although aliphatic, the electron-withdrawing nature of the sulfone group deactivates the adjacent α-protons, directing the substitution to the β-position. The electrophile is believed to be SO₂Cl⁺, generated in situ from chlorosulfonic acid.[7]
Caption: Mechanism of Sulfolane Chlorosulfonation.
Self-Validating Synthesis Protocol
This protocol is designed to be self-validating by including in-process checks and characterization steps to ensure the desired product is obtained with high purity.
Materials:
-
Sulfolane (Tetrahydrothiophene 1,1-dioxide, CAS 126-33-0)
-
Chlorosulfonic acid (CAS 7790-94-5)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sulfolane (1 equivalent). Dissolve the sulfolane in anhydrous dichloromethane.
-
Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add chlorosulfonic acid (4-5 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.[6] Vigorous HCl gas evolution will be observed; ensure the reaction is conducted in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by taking a small aliquot, quenching it carefully in ice water, extracting with an organic solvent, and analyzing by TLC or ¹H NMR to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture again to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Caution: This is a highly exothermic quench.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide as a crystalline solid.
Chemical Reactivity and Applications in Drug Discovery
The utility of this reagent stems from the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[8] This reaction is a cornerstone of medicinal chemistry for introducing the sulfonyl moiety, which can act as a hydrogen bond acceptor and improve physicochemical properties.[4]
Caption: General Synthesis of Sulfonamides.
While specific drug synthesis examples explicitly citing CAS 17115-47-8 are not readily found in public literature, its structural motif is highly relevant. The sulfolane core is a bioisostere for other cyclic systems, and its incorporation into drug candidates can modulate properties like solubility, metabolic stability, and target binding. The primary application is in the synthesis of diverse libraries of sulfonamides for screening against various biological targets.
Spectroscopic Characterization
Authenticating the structure and purity of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide is critical. The following are the expected spectroscopic signatures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex multiplet pattern for the aliphatic protons of the tetrahydrothiophene ring. The electron-withdrawing effects of the two sulfonyl groups will shift these protons downfield.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH-SO₂Cl | ~4.0 - 4.5 | Multiplet |
| CH₂ adjacent to SO₂ | ~3.2 - 3.8 | Multiplet |
| Other CH₂ | ~2.2 - 2.8 | Multiplet |
Note: Predicted values based on analogous structures. Actual shifts may vary depending on the solvent.
¹³C NMR Spectroscopy
The carbon NMR will display four distinct signals corresponding to the four carbon atoms in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C-SO₂Cl | ~65 - 75 |
| C adjacent to SO₂ | ~50 - 60 |
| Other C | ~25 - 35 |
Note: Predicted values based on analogous structures. Actual shifts may vary depending on the solvent.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Functional Group | Absorption Wavenumber (cm⁻¹) | Intensity |
| S=O stretch (sulfonyl chloride) | 1370-1390 (asymmetric)1180-1200 (symmetric) | Strong |
| S=O stretch (sulfone) | 1300-1350 (asymmetric)1120-1160 (symmetric) | Strong |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| S-Cl stretch | 550-650 | Medium |
Safety and Handling
Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide is a reactive chemical that must be handled with appropriate precautions.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2] Reacts with water and nucleophiles.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Avoid breathing dust/fumes. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]
Conclusion
Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide is a valuable and versatile building block for the synthesis of sulfonamides in drug discovery. Its synthesis from readily available sulfolane is straightforward, and its reactivity is predictable and robust. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in the research and development of new therapeutic agents.
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Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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